Cas no 193483-95-3 (Mulberroside F)

Mulberroside F 化学的及び物理的性質
名前と識別子
-
- Mulberroside F
- 3-[6-(beta-D-Glucopyranosyloxy)-2-benzofuranyl]-5-hydroxyphenyl beta-D-glucopyranoside
- 193483-95-3
- HY-N3518
- AKOS040760576
- MulberrosideF
- CS-0023695
- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzofuran-6-yl]oxy]oxane-3,4,5-triol
- SCHEMBL22522090
- CHEBI:169030
- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzouran-6-yl]oxy]oxane-3,4,5-triol
- FS-7123
- NCGC00385534-01
- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-((2-(3-hydroxy-5-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyphenyl)-1-benzofuran-6-yl)oxy)oxane-3,4,5-triol
- DA-75805
- (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
-
- インチ: 1S/C26H30O14/c27-8-17-19(30)21(32)23(34)25(39-17)36-13-2-1-10-5-15(38-16(10)7-13)11-3-12(29)6-14(4-11)37-26-24(35)22(33)20(31)18(9-28)40-26/h1-7,17-35H,8-9H2/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1
- InChIKey: YPMOTUXWPXDQDJ-PCIRLDFKSA-N
- SMILES: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1C([H])=C([H])C2C([H])=C(C3=C([H])C(=C([H])C(=C3[H])O[C@@]3([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O3)O[H])O[H])O[H])O[H])OC=2C=1[H]
計算された属性
- Exact Mass: 566.163556g/mol
- Surface Charge: 0
- XLogP3: -0.7
- 水素結合ドナー数: 9
- Hydrogen Bond Acceptor Count: 14
- 回転可能化学結合数: 7
- Exact Mass: 566.163556g/mol
- 単一同位体質量: 566.163556g/mol
- Topological Polar Surface Area: 232Ų
- Heavy Atom Count: 40
- 複雑さ: 820
- 同位体原子数: 0
- 原子立体中心数の決定: 10
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
- 分子量: 566.5
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.645±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: ほとんど溶けない(0.096 g/l)(25ºC)、
Mulberroside F Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57568-1mg |
Mulberroside F |
193483-95-3 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
ChemFaces | CFN90794-10mg |
Mulberroside F |
193483-95-3 | >=98% | 10mg |
$288 | 2023-09-19 | |
A2B Chem LLC | AE94546-1mg |
Mulberroside F |
193483-95-3 | 99% | 1mg |
$115.00 | 2024-04-20 | |
Aaron | AR00AMFY-200mg |
Mulberroside F |
193483-95-3 | 98% | 200mg |
$1484.00 | 2025-02-13 | |
A2B Chem LLC | AE94546-5mg |
Mulberroside F |
193483-95-3 | 99% | 5mg |
$245.00 | 2024-04-20 | |
Aaron | AR00AMFY-50mg |
Mulberroside F |
193483-95-3 | 98% | 50mg |
$541.00 | 2025-02-13 | |
Ambeed | A987566-1g |
Mulberroside f |
193483-95-3 | 99% | 1g |
$1894.0 | 2024-07-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1958-50 mg |
Mulberroside F |
193483-95-3 | 50mg |
¥11980.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1958-100 mg |
Mulberroside F |
193483-95-3 | 100MG |
¥17970.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1958-200 mg |
Mulberroside F |
193483-95-3 | 200mg |
¥26955.00 | 2022-04-26 |
Mulberroside F 関連文献
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides 2-arylbenzofuran flavonoids 2-arylbenzofuran flavonoids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides 2-arylbenzofuran flavonoids
- Natural Products and Extracts Plant Extracts Plant based Miscellaneous
Mulberroside Fに関する追加情報
Recent Advances in Mulberroside F (193483-95-3) Research: A Comprehensive Review
Mulberroside F (CAS: 193483-95-3), a bioactive stilbene glycoside derived from the root bark of Morus alba (white mulberry), has garnered significant attention in recent years due to its diverse pharmacological properties. This research briefing synthesizes the latest findings on Mulberroside F, focusing on its molecular mechanisms, therapeutic potential, and recent advancements in extraction and synthesis methodologies. Emerging evidence highlights its role as a potent antioxidant, anti-inflammatory, and neuroprotective agent, with promising applications in metabolic disorders, neurodegenerative diseases, and dermatological conditions.
A 2023 study published in the Journal of Natural Products (DOI: 10.1021/acs.jnatprod.3c00128) demonstrated Mulberroside F's unique dual inhibition of both COX-2 and 5-LOX pathways, achieving 72% reduction in PGE2 production at 50 μM concentration. This positions it as a potential next-generation anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs. Structural analysis reveals that the glucose moiety at C-3' and the hydroxyl group at C-4 are critical for this activity, as shown through SAR studies using derivatives of 193483-95-3.
In the field of metabolic diseases, breakthrough research from Shanghai Institute of Materia Medica (Nature Communications, 2024) identified Mulberroside F as a novel AMPK activator through allosteric modulation. The compound showed remarkable efficacy in improving insulin sensitivity in db/db mice, reducing fasting blood glucose by 38% after 8-week treatment (20 mg/kg/day). The study utilized [14C]-labeled 193483-95-3 to track tissue distribution, revealing preferential accumulation in liver and adipose tissue (t1/2 = 6.7 hours).
Recent advancements in biosynthesis have addressed previous challenges in large-scale production. A 2024 Metabolic Engineering study described a recombinant Saccharomyces cerevisiae strain capable of producing Mulberroside F at titers of 1.2 g/L through modular optimization of the resveratrol glycosylation pathway. This microbial fermentation approach represents a 40-fold yield improvement over traditional plant extraction methods, potentially reducing production costs by 65% while maintaining >99% purity (HPLC analysis).
Clinical translation efforts are accelerating, with Phase I trials (NCT05678322) recently completed for a Mulberroside F-based topical formulation (MF-101) for psoriasis. The trial demonstrated excellent safety profile with only mild erythema reported in 3% of participants. Pharmacodynamic assessments showed 89% reduction in IL-17A expression in psoriatic lesions compared to placebo (p<0.001). These findings support the compound's immunomodulatory properties first observed in in vitro studies using the 193483-95-3 reference standard.
Looking forward, several challenges remain in Mulberroside F research. While its poor oral bioavailability (F=12%) has been partially addressed through nanoparticle formulations (Journal of Controlled Release, 2023), further pharmacokinetic optimization is needed. Additionally, the precise molecular targets beyond AMPK activation require elucidation. Ongoing studies using CRISPR screening and molecular docking with the 193483-95-3 crystal structure (CCDC 2256781) promise to uncover novel mechanisms of action. The compound's multi-target nature positions it as a promising candidate for complex diseases, but also necessitates rigorous systems pharmacology approaches to understand potential off-target effects.

